Benzyl[2-(piperidin-4-yl)ethyl](propan-2-yl)amine
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Overview
Description
Benzyl2-(piperidin-4-yl)ethylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-(piperidin-4-yl)ethylamine typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives to form piperidine, which can then be further modified . Cyclization reactions and multicomponent reactions are also employed to create substituted piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-(piperidin-4-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Benzyl2-(piperidin-4-yl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is of interest in drug design due to its potential pharmacological activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl2-(piperidin-4-yl)ethylamine involves its interaction with specific molecular targets. Piperidine derivatives often interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
N-Benzylpiperidine: Known for its use in medicinal chemistry.
4,4-Disubstituted N-benzyl piperidines: Studied for their antiviral activity.
Uniqueness
Benzyl2-(piperidin-4-yl)ethylamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
N-benzyl-N-(2-piperidin-4-ylethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)19(14-17-6-4-3-5-7-17)13-10-16-8-11-18-12-9-16/h3-7,15-16,18H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOAPNNCZCRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1CCNCC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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